3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione
Description
This xanthine derivative features a 3-methyl group at position 1, a 3-methylbenzyl substituent at position 7, and a 2-oxopropylthio group at position 7. Its synthesis and characterization were reported in a 2002 study, with a melting point of 333°C and distinct $ ^1 \text{H-NMR} $ signals, including aromatic protons (7.40–8.23 ppm) and methyl groups (3.27–3.51 ppm) .
Properties
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-(2-oxopropylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10-5-4-6-12(7-10)8-21-13-14(18-17(21)25-9-11(2)22)20(3)16(24)19-15(13)23/h4-7H,8-9H2,1-3H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDENMYGZHHHREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCC(=O)C)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Starting Material: The synthesis begins with a purine derivative, such as 3-methylxanthine.
Alkylation: The purine derivative undergoes alkylation with 3-methylbenzyl chloride in the presence of a base like potassium carbonate to introduce the 3-methylbenzyl group.
Thioether Formation: The intermediate product is then reacted with 2-oxopropylthiol in the presence of a suitable catalyst to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione exhibit a range of biological activities:
- Anticancer Properties :
- Antimicrobial Activity :
- Enzyme Inhibition :
Synthesis and Derivatives
The synthesis of 3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione has been explored using various methods:
-
Catalytic Methods :
- Recent studies have introduced novel catalysts for the efficient synthesis of purine derivatives. For example, copper-based catalysts have been utilized to facilitate reactions involving alkynes and azides, leading to high yields of triazole-containing compounds that can be further modified into purines .
- Green Chemistry Approaches :
Case Studies
Several case studies highlight the applications and effectiveness of 3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione:
- Anticancer Research :
- Antimicrobial Testing :
Mechanism of Action
The mechanism of action of 3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Inhibition: Binding to the active site of an enzyme and preventing its activity.
Modulation: Interacting with a receptor to alter its signaling pathway.
Binding: Associating with nucleic acids to influence gene expression or replication.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
Key Observations:
- Melting Points : The target compound’s high melting point (333°C) suggests strong intermolecular forces (e.g., π-π stacking from the benzyl group) compared to analogs like the trifluoropropyl derivative (140°C), where CF₃ disrupts crystallinity .
- Substituent Effects: Position 7: The 3-methylbenzyl group enhances aromatic interactions versus 2-chlorobenzyl () or phenoxypropyl (), which introduce polarity or bulk. Position 8: The 2-oxopropylthio group provides a thioether linkage, contrasting with hydrazinyl (), amino (), or halogenated () substituents. Thioethers may improve membrane permeability compared to polar groups like 3-hydroxypropylamino .
Biological Activity
The compound 3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 303970-35-6 , is a purine derivative that has gained interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H18N4O3S
- Molar Mass : 358.41 g/mol
- Chemical Structure : The structure features a purine base with various substituents that may influence its biological activity.
Biological Activity Overview
The biological activities of purine derivatives like 3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione can be diverse and include:
- Antimicrobial Activity : Some studies have indicated that purine derivatives exhibit antimicrobial properties. For instance, compounds structurally related to this purine derivative have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Antitumor Activity : Research has suggested that certain purine derivatives possess antitumor properties. Specifically, they may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially inhibiting pathways involved in inflammation and oxidative stress .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on related compounds:
- Enzyme Inhibition : Many purine derivatives act as enzyme inhibitors, affecting pathways such as nucleotide synthesis or signaling pathways involving kinases.
- Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors involved in cellular signaling, potentially influencing processes such as apoptosis and cell growth.
Case Studies and Research Findings
A review of the literature reveals several key studies that highlight the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
